3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h6-7,10-11H,2-5,8-9,15H2,1H3 |
InChI Key |
WASDINLQOYESBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalene.
Functionalization: The naphthalene ring is functionalized to introduce the butan-1-amine side chain. This can be achieved through a series of reactions including halogenation, followed by nucleophilic substitution with an amine group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Coupling
This compound participates in amide bond formation under standard coupling conditions. For example:
-
Reaction with carboxylic acids using HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and Hunig’s base in DMF yields substituted amides (71.4% yield reported) .
-
Optimized protocol :
Reagent/Condition Role HBTU Coupling agent DMF Solvent Tributylamine Base RT, 4–5 h Reaction time/temperature
Key applications : Synthesis of neuroprotective agents targeting dopamine D2/D3 receptors .
Reductive Amination for Structural Diversification
The primary amine group undergoes reductive amination with aldehydes/ketones to generate secondary or tertiary amines:
-
Example : Reaction with aldehyde 7d under reductive conditions produces biphenyl derivatives (e.g., compound 24a ) with retained D3 receptor selectivity (EC50 = 0.1 nM) .
-
Functional outcomes :
Product D3 Receptor EC50 (nM) D2/D3 Selectivity 24a 0.1 159 1a (reference) 1.51 22.1
Mechanistic note : Sodium triacetoxyborohydride (STAB) or NaBH4 is typically used for imine reduction .
Enzymatic Resolution for Chiral Derivatives
Racemic mixtures of this amine can be resolved using ω-transaminases:
-
Conditions : Burkholderia vietnamiensis G4 ω-TA with pyridoxal 5'-phosphate (PLP) in phosphate buffer (pH 7.4, 37°C) .
-
Outcome : Enantiomeric excess (ee) >99% for (R)-enantiomer after 12 hours .
N-Alkylation for Quaternary Ammonium Salts
The amine reacts with alkyl halides in the presence of bases like K2CO3:
-
Example : Reaction with 4-chloro-6-iodoquinazoline in isopropyl alcohol at 60°C yields N-alkylated quinazoline derivatives (60% yield) .
Synthetic workflow :
Oxidative Functionalization
The tetrahydronaphthalene ring undergoes oxidative transformations:
-
Oxidative cleavage : Treatment with trifluoromethanesulfonic acid (TfOH) converts oxime intermediates into ketones (e.g., compound 43 ) .
-
Epoxide opening : Reacts with arylpiperazines under reflux to generate fluorinated intermediates (e.g., 6a , 6b ) .
Nitroalkene Conjugate Addition
In Michael addition reactions:
-
Example : Reaction with ferrocenyl nitrobutanones under RC (radical cyclization) conditions produces γ-nitroketones (83% yield) .
Conditions :Parameter Value Solvent n-Hexane/ethyl acetate Temperature RT to 80°C Catalyst None (thermal promotion)
Deprotection and Cyclization
-
Ketal removal : Acidic hydrolysis (HCl/THF) followed by cyclization forms fused heterocycles (e.g., compound 26a ) .
-
Demethylation : Aqueous HBr converts methoxy groups to hydroxyls (e.g., compound 27 ) .
Stability and Handling
Scientific Research Applications
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The butan-1-amine chain in the target compound increases lipophilicity (predicted logP ~2.5–3.0) compared to ST-3660 (shorter chain, logP ~2.0) . The tert-butyl-substituted analog (CAS 92050-16-3) exhibits even higher logP (~3.5) due to alkyl groups .
- Solubility : Longer alkyl chains (e.g., butanamine) reduce aqueous solubility, whereas polar groups (e.g., pyrrolidinyl in TH-PVP) enhance it .
Pharmacological Implications
- Receptor Binding: Primary amines like the target compound may interact with monoamine transporters (e.g., serotonin, dopamine), whereas TH-PVP’s ketone-pyrrolidine structure suggests affinity for sigma receptors or dopamine reuptake inhibition .
- Metabolic Stability : tert-Butyl groups (CAS 92050-16-3) enhance metabolic resistance by blocking oxidative pathways, whereas the target compound’s lack of bulky substituents may result in faster clearance .
Q & A
Q. What are the optimized synthetic routes for 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine, and how do reaction conditions influence yield?
The compound can be synthesized via catalytic hydrogenation of aromatic precursors using palladium-based catalysts. For example, hydrogenation of a naphthalene derivative (e.g., 5,6,7,8-tetrahydro-2-naphthylamine) in ethyl acetate at 70°C under 2–5 bar H₂ pressure with 10% Pd/C achieves yields >95% . Solvent choice (e.g., ethyl acetate) and catalyst loading (e.g., 1.1 wt% Pd/NiO) are critical for selectivity and minimizing side reactions. Reaction time and temperature must be tightly controlled to avoid over-reduction or decomposition .
Q. Which analytical techniques are most reliable for characterizing 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine and verifying purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation. For example, ¹H NMR in CDCl₃ at 400 MHz resolves signals for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm) and the butan-1-amine chain (δ 2.9–3.3 ppm) . High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity (>98%), while elemental analysis validates stoichiometry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound’s amine group may pose toxicity risks. Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or dermal exposure. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Emergency procedures include rinsing exposed skin with water (15+ minutes) and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from differences in assay conditions (pH, temperature) or impurities. Methodological solutions include:
- Reproducibility checks : Replicate studies using identical cell lines (e.g., HEK293 for GPCR assays) and buffer systems.
- Batch analysis : Compare HPLC purity profiles of compound batches used in conflicting studies .
- Orthogonal assays : Validate results using alternative techniques (e.g., SPR vs. radioligand binding) .
Q. What experimental designs are optimal for evaluating the environmental fate of this compound?
Follow frameworks like Project INCHEMBIOL :
- Abiotic studies : Assess hydrolysis/photolysis rates under controlled UV light and pH conditions.
- Biotic studies : Use microcosms to monitor biodegradation by soil microbiota.
- Analytical methods : Employ LC-MS/MS to quantify degradation products and parent compound persistence in water/soil matrices .
Q. How can synthesis be scaled while maintaining enantiomeric purity for chiral derivatives?
Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) ensures >99% enantiomeric excess. Continuous-flow reactors with immobilized catalysts improve scalability and reduce racemization .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C | Ethyl Acetate | 97 | 99.5 | |
| Reductive Amination | Pd/NiO (1.1 wt%) | Ethanol | 95 | 98.2 |
Q. Table 2. Key NMR Peaks for Structural Confirmation
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tetrahydronaphthalene | 1.5–2.8 | m | 8H |
| Butan-1-amine (CH₂) | 2.9–3.3 | t | 4H |
| NH₂ | 1.2–1.5 | br s | 2H |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
